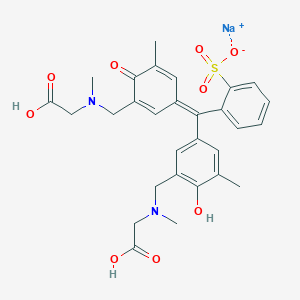

Sarcosine cresol red

Description

Historical Trajectories of pH Indicators in Analytical Science

The journey of pH indicators is a testament to the evolution of analytical chemistry. Initially, chemists relied on naturally occurring substances, like litmus (B1172312) from lichens, to qualitatively assess the acidity or basicity of a solution. solubilityofthings.comsolubilityofthings.com The late 19th and early 20th centuries marked a significant leap with the synthesis of artificial indicators such as phenolphthalein (B1677637) and bromothymol blue, which offered more distinct and reliable color changes over specific pH ranges. solubilityofthings.com

A revolutionary advancement came in 1909 when Søren Sørensen introduced the pH scale, providing a standardized logarithmic measure of hydrogen ion concentration. solubilityofthings.comsciencehistory.org This development, coupled with the invention of the pH meter, moved the field towards more quantitative and precise measurements. solubilityofthings.comacs.org In recent times, the focus has shifted towards creating "smart" indicators and sensors that are not only pH-sensitive but can also respond to other specific chemical triggers, a category where Sarcosine (B1681465) Cresol (B1669610) Red holds significant promise. oup.comscbt.com

Rationale for Conjugation of Sarcosine with Cresol Red Chromophores

The design of Sarcosine Cresol Red is a deliberate fusion of two molecules with distinct and complementary functions.

Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative that serves as an intermediate in metabolic pathways. wikipedia.orgchemicalbook.com Its presence and concentration can be indicative of specific biological processes or disease states, such as its debated role as a biomarker in prostate cancer. wikipedia.org By incorporating sarcosine into the indicator molecule, it is hypothesized that the resulting compound can act as a selective probe for environments where sarcosine metabolism is active. ebi.ac.uk

Cresol Red (o-cresolsulfonphthalein) is a well-established synthetic dye and pH indicator. nih.govontosight.ai It belongs to the sulfonephthalein family and is known for its distinct color transitions at two different pH ranges (pH 0.2-1.8 and pH 7.2-8.8). sigmaaldrich.com This property makes it an effective chromophore, or color-producing part of a molecule, for signaling changes in the chemical environment. ontosight.aichemeurope.com

The conjugation of sarcosine with the cresol red chromophore is intended to create a biosensor. The sarcosine component would act as a recognition element, binding to or interacting with a specific target, while the cresol red component would provide a detectable colorimetric signal in response to this interaction or a change in the local pH.

Fundamental Contributions of this compound to Chemical Methodology

The development of this compound and similar conjugated compounds contributes significantly to advancing chemical methodologies:

Enhanced Specificity in Sensing: By linking a chromophore to a specific biomolecule, the resulting sensor can offer greater selectivity compared to general pH indicators. This allows for the targeted analysis of specific analytes or biological activities even in complex mixtures.

Development of Novel Biosensors: this compound is a prime example of a chemo-biosensor, a device that uses a chemical process to detect a biological analyte. Research into such compounds paves the way for new diagnostic tools and analytical assays. For instance, a paper in the journal Analytical Chemistry described the use of a Copper(II)-Sarcosine Cresol Red complex for the detection of chelating agents. acs.org

Real-Time Monitoring: Like other advanced indicators, this compound has the potential to be used for real-time monitoring of pH changes in specific microenvironments, such as within cell cultures or during enzymatic reactions. scbt.comsigmaaldrich.com

The properties of the constituent molecules of this compound are summarized in the table below:

| Property | Sarcosine | Cresol Red |

| Chemical Formula | C₃H₇NO₂ | C₂₁H₁₈O₅S |

| Molar Mass | 89.094 g/mol | 382.4 g/mol |

| Description | White, water-soluble powder | Reddish-brown solid |

| Primary Function | Amino acid derivative, metabolic intermediate | pH indicator, dye |

| pH Transition Range | Not applicable | 0.2-1.8 (red to yellow), 7.2-8.8 (yellow to red/violet) |

The data in this table is sourced from references wikipedia.orgnih.govsigmaaldrich.com.

Overview of Current Research Frontiers Involving this compound

While specific research on this compound is still emerging, it aligns with several key frontiers in chemical and biological research:

Fluorescent Biosensors: A major area of research is the development of fluorescent biosensors by conjugating amino acids with chromophores. rsc.org These probes are used for a range of applications, including studying enzyme mechanisms and protein-protein interactions. rsc.orgmdpi.com While cresol red is a colorimetric indicator, the principles of its conjugation are relevant to the creation of fluorescent probes.

Smart Packaging: There is growing interest in developing pH-responsive indicators for "smart" food packaging. oup.comnih.gov These indicators can signal changes in food freshness by detecting pH shifts caused by microbial growth or degradation. oup.com Conjugated indicators could offer more specific spoilage detection.

Medical Diagnostics: The potential of sarcosine as a biomarker has spurred interest in developing sensitive and selective methods for its detection. wikipedia.org A sensor like this compound could theoretically be adapted for use in diagnostic assays.

Modified Electrodes for Potentiometric Sensing: Research has explored the use of cresol red coated on conductive surfaces to create sensor electrodes for potentiometric titrations, indicating its versatility in sensor design. juniperpublishers.com

The theoretical absorption characteristics of this compound would be influenced by the properties of cresol red, as shown in the hypothetical data table below:

| pH | Cresol Red (Expected Color) | This compound (Hypothetical Color) |

| 1.0 | Red | Red-Orange |

| 2.5 | Yellow | Yellow |

| 7.0 | Yellow | Yellow |

| 8.5 | Red/Violet | Violet |

This table illustrates the expected color changes of Cresol Red at different pH values and a hypothetical color profile for this compound, based on data from references ontosight.aisigmaaldrich.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H31N2NaO9S |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

sodium;2-[(E)-[3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[carboxymethyl(methyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C29H32N2O9S.Na/c1-17-9-19(11-21(28(17)36)13-30(3)15-25(32)33)27(23-7-5-6-8-24(23)41(38,39)40)20-10-18(2)29(37)22(12-20)14-31(4)16-26(34)35;/h5-12,36H,13-16H2,1-4H3,(H,32,33)(H,34,35)(H,38,39,40);/q;+1/p-1/b27-20+; |

InChI Key |

AAWAPXGZUUBJLL-PQAWYCKWSA-M |

Isomeric SMILES |

CC1=CC(=CC(=C1O)CN(C)CC(=O)O)/C(=C\2/C=C(C(=O)C(=C2)CN(C)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(C)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(C)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Sarcosine Cresol Red

Chemical Synthesis Pathways for Sarcosine (B1681465) Cresol (B1669610) Red and Related Conjugates

The synthesis of a Sarcosine Cresol Red conjugate would involve the formation of a stable covalent bond, most likely an ester or an amide linkage, between the two precursor molecules. The specific pathway would depend on the desired point of attachment and the stability of the resulting bond.

Esterification Pathway: The most direct route involves the formation of an ester bond between the carboxylic acid group of sarcosine and one of the phenolic hydroxyl groups of Cresol Red. This reaction typically requires an acid catalyst and removal of water to drive the equilibrium toward the product.

Step 1: Activation of Sarcosine: The carboxylic acid of N-protected sarcosine (e.g., with a Boc or Fmoc group) is activated to form a more reactive intermediate. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Step 2: Condensation with Cresol Red: The activated sarcosine is then reacted with Cresol Red in an anhydrous aprotic solvent. The phenolic hydroxyl group of Cresol Red acts as a nucleophile, attacking the activated carbonyl carbon of sarcosine to form the ester linkage.

Step 3: Deprotection: The protecting group on the sarcosine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal) to yield the final this compound conjugate.

Amide Bond Formation (Hypothetical): A more complex, multi-step synthesis could be envisioned if Cresol Red were first modified to introduce an amine functionality, enabling the formation of a more stable amide bond with sarcosine. However, esterification remains the more plausible and direct pathway.

The synthesis of related conjugates, such as a biotin-sarcosine-cyanocobalamin conjugate, has been reported, demonstrating the feasibility of using sarcosine as a linker. nih.gov In these syntheses, conventional coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven effective for coupling to the secondary amine of sarcosine, highlighting the versatility of synthetic strategies. acs.org

Spectroscopic Characterization of Molecular Architecture

Once synthesized, the molecular architecture of this compound would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for confirming the covalent linkage. In the 1H NMR spectrum, the formation of an ester bond would cause a downfield shift of the protons on the Cresol Red aromatic ring adjacent to the esterified hydroxyl group. The N-methyl (–NCH3) and methylene (B1212753) (–NCH2COO–) protons of the sarcosine moiety would provide characteristic signals, with their chemical shifts confirming the integrity of the sarcosine backbone.

Infrared (IR) Spectroscopy: IR spectroscopy would provide definitive evidence of the ester linkage. The spectrum of the conjugate would exhibit a strong absorption band characteristic of a carbonyl (C=O) stretch from the newly formed ester group, typically appearing in the range of 1735-1750 cm-1. This would be distinct from the carboxylic acid C=O stretch of free sarcosine (around 1700-1725 cm-1).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the conjugate, confirming its elemental composition. The observed mass would correspond to the sum of the molecular weights of sarcosine and Cresol Red minus the mass of one water molecule, consistent with a condensation reaction. The fragmentation pattern observed in MS/MS analysis could further elucidate the structure by showing the loss of the sarcosine or Cresol Red moieties.

UV-Visible (UV-Vis) Spectroscopy: The conjugation of sarcosine to the Cresol Red chromophore would likely perturb its electronic structure, leading to changes in its UV-Vis absorption spectrum. photochemcad.com Depending on the nature of the electronic interaction, a bathochromic (red shift) or hypsochromic (blue shift) shift in the maximum absorption wavelength (λmax) could be observed compared to unconjugated Cresol Red under identical pH and solvent conditions.

Table 1: Projected Spectroscopic Data for this compound This table presents hypothetical data based on known values for the constituent molecules.

| Technique | Expected Observation | Inference |

|---|---|---|

| 1H NMR | Downfield shift of Cresol Red aromatic protons; signals for N-CH3 (~2.7 ppm) and N-CH2 (~3.8 ppm) | Confirms covalent linkage and integrity of sarcosine moiety |

| IR Spectroscopy | Appearance of C=O stretch at ~1740 cm-1; disappearance of broad O-H stretch from sarcosine's carboxylic acid | Evidence of ester bond formation |

| Mass Spectrometry | Molecular ion peak corresponding to C24H23NO6S (Expected M.W. ~453.13) | Confirmation of molecular formula and successful conjugation |

| UV-Vis Spectroscopy | Shift in λmax compared to Cresol Red at the same pH | Indicates modification of the Cresol Red chromophore |

Crystallographic Analysis and Conformational Studies

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information for this compound. This technique would yield a precise three-dimensional model of the molecule, revealing detailed conformational data.

Bond Lengths and Angles: Precise measurements of bond lengths and angles would confirm the covalent structure, particularly at the newly formed ester linkage. These values could be compared to standard values and to the crystallographic data available for pure sarcosine, which exists as a zwitterion in its crystalline form. scispace.com

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the solid-state structure. The sarcosine moiety could introduce new hydrogen bonding capabilities, potentially influencing the crystal lattice.

Table 2: Potential Crystallographic Data for this compound This table is a hypothetical representation of crystallographic parameters.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines the basic geometry of the unit cell |

| Space Group | P21/c | |

| C-O-C bond angle (ester) | ~115-120° | Confirms the geometry of the ester linkage |

| Dihedral Angle (Sarcosine-Cresol Red) | Variable | Describes the rotational conformation between the two main parts of the molecule |

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking molecular pathways. For this compound, stable isotopes such as 2H (deuterium), 13C, and 15N could be incorporated into the sarcosine precursor before synthesis.

Mechanistic Studies of Synthesis: To confirm the reaction mechanism, sarcosine labeled with 13C at the carbonyl carbon (13C=O) could be used. Following the synthesis, 13C NMR spectroscopy would allow for the direct observation of the signal corresponding to the ester carbonyl, providing unambiguous proof that the carbonyl group originated from sarcosine.

Probing Molecular Interactions: If the conjugate is designed for interaction with a biological system, isotopic labeling would be invaluable. For instance, incorporating 15N into the sarcosine amine would allow its interaction with proteins or other biomolecules to be monitored using 15N-HSQC NMR experiments.

Quantitative Analysis by Mass Spectrometry: A heavy-isotope-labeled version of this compound could be synthesized to serve as an internal standard for highly accurate and precise quantification in complex mixtures using liquid chromatography-mass spectrometry (LC-MS). This chemical isotope labeling approach is a well-established technique for quantitative metabolomics and proteomics. researchgate.net

By employing these synthetic and analytical methodologies, a comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for the exploration of its potential applications.

Physicochemical and Photophysical Principles of Sarcosine Cresol Red

Advanced Spectrophotometric Analysis of Acid-Base Equilibria

There is no available scientific literature detailing the advanced spectrophotometric analysis of the acid-base equilibria of Sarcosine (B1681465) Cresol (B1669610) Red.

Influence of Solvent Polarity and Ionic Strength on Spectroscopic Properties

There is no research available on how solvent polarity or the ionic strength of the medium affects the spectroscopic properties of Sarcosine Cresol Red.

Fluorescence and Luminescence Characteristics in Varying Chemical Environments

No data exists in the scientific literature regarding the fluorescence or luminescence properties of this compound under any chemical conditions.

Mechanisms of Chromogenic Response to pH and Other Stimuli

While it can be inferred from its name and the nature of related compounds that this compound may exhibit a chromogenic response to pH, the specific mechanisms, including the structural changes responsible for any color transition, have not been studied or reported.

Quantum Chemical Calculations of Electronic Structure and Spectral Features

A search of scientific databases yielded no articles or datasets related to the quantum chemical calculations of this compound's electronic structure or the theoretical prediction of its spectral features.

Thermal Stability and Photostability in Analytical Applications

There are no available studies on the thermal or photostability of this compound, which would be critical for assessing its reliability and lifespan in any potential analytical applications.

Mechanistic Interactions of Sarcosine Cresol Red with Chemical Entities

Complexation Chemistry with Metal Ions and Chelating Agents

The presence of multiple potential donor atoms in Sarcosine (B1681465) Cresol (B1669610) Red suggests a rich complexation chemistry with metal ions. The sarcosine fragment is known to form stable complexes with a variety of metal ions, and the cresol red backbone can also participate in metal binding.

Stoichiometric and Thermodynamic Characterization of Complex Formation

For instance, the stability constants for the formation of sarcosine complexes with several divalent metal ions have been determined using techniques like paper electrophoresis. scielo.org.boscielo.org.bo These studies reveal that the stability of the metal-sarcosine complexes often follows the Irving-Williams series. The high stability constant values for copper(II)-sarcosine complexes indicate a strong bonding interaction. scielo.org.bo

Table 1: Logarithm of Stability Constants for Metal-Sarcosine Complexes

| Metal Ion | Log K₁ | Log K₂ |

|---|---|---|

| Copper(II) | 7.82 ± 0.07 | 6.90 ± 0.03 |

| Manganese(II) | 3.54 ± 0.11 | 1.96 ± 0.02 |

| Uranyl(II) | 7.41 ± 0.06 | 5.57 ± 0.03 |

| Cadmium(II) | 3.94 ± 0.03 | 2.66 ± 0.07 |

| Iron(II) | 3.70 ± 0.01 | 2.54 ± 0.03 |

Data sourced from multiple studies and may have been determined under slightly different experimental conditions. scielo.org.boscielo.org.bo

The cresol red portion of the molecule also possesses potential metal-binding sites in its phenolic and sulfonate groups. The formation of metal complexes with cresol red would likely involve these functional groups, and the stability of such complexes would also be pH-dependent.

Applications in Spectrophotometric Detection of Chelants (e.g., Copper(II) systems)

While there are no specific studies detailing the use of Sarcosine Cresol Red for the spectrophotometric detection of chelants, the chromophoric nature of the cresol red moiety makes it a plausible candidate for such applications. The complexation of metal ions with this compound would be expected to induce a significant color change, which could be monitored spectrophotometrically.

Numerous studies have demonstrated the use of similar chromogenic reagents for the determination of trace concentrations of copper(II) in various samples. ekb.egresearchgate.netmdpi.comugm.ac.idqu.edu.iq These methods are typically based on the formation of a colored complex between the reagent and the metal ion, with the absorbance of the complex being proportional to the metal ion concentration. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). ekb.egugm.ac.id It is reasonable to hypothesize that this compound could be employed in a similar fashion for the sensitive and selective determination of copper(II) and potentially other metal ions.

Supramolecular Interactions with Host Molecules

The aromatic and charged nature of this compound suggests its potential to engage in supramolecular interactions with various host molecules. thno.orgnih.govnih.govmdpi.com Host-guest chemistry often involves the encapsulation of a guest molecule within a larger host molecule, driven by non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. thno.orgnih.govnih.gov

While direct studies on this compound are absent, the behavior of its constituent parts can be considered. The sarcosine moiety, as an amino acid derivative, can participate in hydrogen bonding and electrostatic interactions. The cresol red part, with its multiple aromatic rings, could interact with cyclodextrins, calixarenes, or other macrocyclic hosts that have hydrophobic cavities. mdpi.com The sulfonate group could also engage in electrostatic interactions with positively charged host molecules. The formation of such host-guest complexes could alter the photophysical properties of this compound, leading to potential applications in sensing and molecular recognition. mdpi.com

Adsorption and Interaction Mechanisms with Solid Surfaces and Nanomaterials

The interaction of this compound with solid surfaces and nanomaterials is expected to be governed by a combination of electrostatic and hydrophobic interactions. The negatively charged sulfonate group would facilitate adsorption onto positively charged surfaces, while the aromatic rings of the cresol red moiety could interact with hydrophobic surfaces through π-π stacking.

Studies on the adsorption of Cresol Red onto wastepaper have shown that the process is pH-dependent, with maximum adsorption occurring at a pH of 8. researchgate.netresearchgate.nettecnoscientifica.com The adsorption capacity was also found to increase with an increase in the initial dye concentration. researchgate.net The adsorption process was well-described by the Freundlich isotherm and the pseudo-second-order kinetic model. researchgate.nettecnoscientifica.com

Table 2: Adsorption Parameters for Cresol Red on Wastepaper

| Isotherm Model | Parameters |

|---|---|

| Freundlich | R² = 0.974 |

| Kinetic Model | Parameters |

Data adapted from a study on the removal of Cresol Red by adsorption using wastepaper. researchgate.net

Given the presence of the sarcosine group, which can also interact with surfaces through its carboxylate and amine functionalities, this compound may exhibit more complex adsorption behavior compared to Cresol Red alone. Its interaction with nanomaterials would depend on the surface chemistry of the nanoparticles. For instance, it could bind to metal oxide nanoparticles through its carboxylate or sulfonate groups.

Reactivity Studies in Controlled Chemical Environments

Specific reactivity studies on this compound are not documented in the available literature. However, the reactivity of its constituent functional groups is well-established. The sarcosine component contains a secondary amine and a carboxylic acid. The secondary amine can undergo N-alkylation and N-acylation reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides.

Advanced Analytical Methodologies Employing Sarcosine Cresol Red

Electrochemical Sensor Development and Potentiometric Applications

While the direct application of the Sarcosine (B1681465) Cresol (B1669610) Red complex as a primary recognition element in electrochemical sensors is not extensively documented, the development of sensors for its components, sarcosine and cresol, is an active area of research. These sensors provide a framework for understanding how such analytes can be detected electrochemically.

Nonenzymatic electrochemical sensors have been developed for the detection of sarcosine, a biomarker for prostate cancer. iaea.org One such sensor utilizes a glassy carbon electrode modified with a graphene-chitosan composite and gold-platinum bimetallic nanoparticles, with riboflavin (B1680620) acting as a mimic for the sarcosine oxidase enzyme. iaea.orgnih.gov This system demonstrates high sensitivity and selectivity for sarcosine, with a detection limit of 0.68 μM within a concentration range of 2.5–600 μM. iaea.orgnih.gov

Similarly, highly selective molecularly imprinted electrochemical sensors have been fabricated for the detection of p-cresol (B1678582) in water. rsc.org These sensors can be based on materials like graphene oxide doped with silver nanoparticles and a zeolite imidazolate framework (ZIF-67), creating a sensor with a low detection limit of 5.4 × 10⁻¹¹ M. rsc.org Potentiometric biosensors, which measure changes in ion concentration, represent another major class of electrochemical sensors. vu.edu.pk Ion-selective electrodes (ISEs), such as the common pH electrode, are foundational to potentiometric measurements and are used in developing sensors for various biochemical reactions that involve a change in proton concentration. vu.edu.pk

Optical Sensor Design for pH and Analyte Detection

Cresol Red is a sulfonephthalein dye widely employed in the design of optical sensors, particularly for measuring pH. researchgate.net Its utility stems from its distinct color change over two different pH ranges: from orange to yellow between pH 0.2 and 1.8, and from yellow to violet between pH 7.0 and 8.8. sigmaaldrich.com This property makes it suitable for spectrophotometric pH detection. researchgate.net

Optical pH sensors are often constructed by immobilizing an indicator dye like Cresol Red within an inert polymer matrix. nih.gov This creates a material that is sensitive to hydrogen ion activity. researchgate.net These sensors can be used as transducers in assays for enzymatic reactions that produce or consume protons, allowing for the quantification of various analytes. nih.gov For instance, the activity of enzymes like glucose oxidase or urease can be monitored by detecting the resulting pH shift with a Cresol Red-based optical sensor. nih.gov While many optical sensors cover a narrow range of about 3 pH units, the dual-range nature of Cresol Red makes it a valuable component. sigmaaldrich.comnih.gov

Table 1: pH Transition Properties of Cresol Red

| pH Range | Color Change |

|---|---|

| 0.2 - 1.8 | Orange to Yellow |

| 7.0 - 8.8 | Yellow to Violet |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Utilization as a Tracking Dye in Electrophoretic Separations

Cresol Red is frequently used as a visible marker, or tracking dye, to monitor the progress of nucleic acid and protein electrophoresis. sigmaaldrich.commuscatchemical.comibresco.comaatbio.com It is often included in the loading buffer added to samples before they are loaded onto the gel. A key advantage of Cresol Red is that it does not significantly inhibit enzymes like Taq polymerase, making it compatible with subsequent molecular biology applications such as PCR. indiamart.comwikipedia.orgabcam.com

In agarose (B213101) gel electrophoresis for the separation of DNA and RNA, Cresol Red serves as a convenient color marker. muscatchemical.comspectrumchemical.comchemeurope.com The dye front migrates through the gel during the electrophoretic run, allowing the user to visually track the separation process and decide when to stop the electrophoresis before the smallest fragments of interest run off the gel. In a standard 1% agarose gel, Cresol Red migrates at a rate comparable to a DNA molecule of approximately 125 base pairs (bp). wikipedia.orgabcam.comchemeurope.com This migration can vary depending on the buffer composition and agarose concentration. chemeurope.com

Cresol Red is also employed as a tracking dye in polyacrylamide gel electrophoresis (PAGE) for separating proteins and, in some cases, small nucleic acid fragments. muscatchemical.comabcam.comspectrumchemical.com As with agarose gels, it allows for the visual monitoring of the electrophoresis front. spectrumchemical.com In one specific application, Cresol Red is used in conjunction with lead acetate (B1210297) for the detection of the enzyme urease following PAGE. indiamart.comabcam.com

Table 2: Cresol Red in Electrophoretic Techniques

| Technique | Application | Analyte | Key Finding | Citation |

|---|---|---|---|---|

| Agarose Gel Electrophoresis | Tracking Dye | DNA/RNA | Migrates at ~125 bp in a 1% gel. | wikipedia.orgabcam.comchemeurope.com |

| Polyacrylamide Gel Electrophoresis (PAGE) | Tracking Dye | Proteins | Monitors the progress of protein separation. | sigmaaldrich.commuscatchemical.com |

| Polyacrylamide Gel Electrophoresis (PAGE) | Detection Reagent | Urease | Used with lead acetate for urease detection. | indiamart.comabcam.com |

Application in Quantitative Colorimetric Assays and Spectrophotometric Titrations

The pH-indicating properties of Cresol Red are harnessed in various quantitative colorimetric assays. In these methods, a chemical or enzymatic reaction generates a change in pH, which is visualized by the corresponding color change of the dye. For example, a colorimetric isothermal amplification method was developed for the detection of Porcine Circovirus 3 (PCV3). frontiersin.org In this assay, the reaction is performed in a weakly buffered solution containing Cresol Red; a positive amplification leads to a drop in pH, causing the solution to change from red to yellow, providing a clear visual endpoint. frontiersin.org

In the context of sarcosine detection, while Cresol Red is not the primary chromogen, enzyme-coupled colorimetric assays have been developed that rely on a different colorimetric agent. nih.govnih.gov These assays use sarcosine oxidase to produce hydrogen peroxide, which then reacts with a reagent like Amplex Red in the presence of horseradish peroxidase to yield a colored product that can be measured spectrophotometrically. nih.govnih.gov

In spectrophotometric titrations, Cresol Red can serve as an endpoint indicator. During the titration of an acid with a base, or vice versa, the absorbance of the solution is monitored at a specific wavelength corresponding to one of the colored forms of the indicator. The endpoint is identified by the sharp change in absorbance as the dye changes color at the equivalence point. acs.org

Integration into Chromatographic Detection Systems (e.g., Thin-Layer Chromatography)

A significant application of the Sarcosine Cresol Red complex is in the post-chromatographic detection of chelating agents in thin-layer chromatography (TLC). acs.orgacs.org A detection system using a Copper(II)-Sarcosine Cresol Red spray reagent was developed for the identification of chelants separated on DEAE-cellulose plates. acs.org

This method offers a simple, one-step spray application that is highly sensitive in the acidic pH range used for the separation. acs.org The reagent is prepared by dissolving copper(II) sulfate, sarcosine, and Cresol Red in an acetate buffer at pH 5.0. acs.org When the TLC plate is sprayed, the chelants present on the plate form a more stable complex with the copper(II) ions, displacing the Sarcosine-Cresol Red ligand and resulting in a color change (e.g., distinct spots) against the colored background. acs.org This detection system proved to be one to two orders of magnitude more sensitive than previous methods that used Ni(II)-dimethylglyoxime. acs.org

Table 3: Detection Limits of Chelants on TLC using Copper(II)-Sarcosine Cresol Red Reagent

| Chelant | Minimum Detectable Amount (nmol) |

|---|---|

| NTA | 0.04 |

| IDA | 0.1 |

| HEDTA | 0.05 |

| EDTA | 0.03 |

| CyDTA | 0.05 |

| DTPA | 0.05 |

| GEDTA | 0.08 |

Data derived from Momoki, K. & Katano, H. (1984). acs.org

Compatibility with Enzymatic Reaction Systems in Molecular Biology Methodologies

A thorough review of available scientific literature and product databases reveals a significant lack of published research regarding the compatibility of this compound with enzymatic reaction systems used in molecular biology.

This compound, identified by the CAS Number 1007475-57-1, is listed as a specialty chemical for research and development purposes. researchgate.netsynbio-tech.com Commercial suppliers note that it is provided as a rare and unique chemical for early discovery researchers and that analytical data regarding its applications is not routinely collected. synbio-tech.com Consequently, there are no detailed research findings, data tables, or established protocols that describe its performance, potential for inhibition, or suitability as an indicator in common molecular biology enzymatic assays such as the Polymerase Chain Reaction (PCR), isothermal amplification methods, or other enzyme-driven systems.

One publication mentions the use of a "Copper(II)-Sarcosine Cresol Red" reagent for the detection of chelating agents after thin-layer chromatography, but this application does not extend to its use within enzymatic reaction mixtures for molecular biology. researchgate.net While general claims exist about its potential use in biochemical and molecular biology applications, these are not substantiated by peer-reviewed studies or empirical data. smolecule.com

Due to the absence of specific research on its interaction with enzymes like Taq polymerase, reverse transcriptases, or other DNA/RNA modifying enzymes, its compatibility profile remains uncharacterized. Therefore, no data can be presented on its inhibitory effects or performance metrics in these systems.

Theoretical and Computational Studies of Sarcosine Cresol Red Systems

Density Functional Theory (DFT) for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a foundational tool for predicting the geometric and electronic properties of molecules from first principles. tandfonline.comaps.org For a molecule like Sarcosine (B1681465) Cresol (B1669610) Red, DFT calculations would be employed to determine its most stable three-dimensional structure (geometric optimization) and to understand its electronic behavior.

The process begins by proposing an initial molecular structure. The DFT algorithm then iteratively adjusts the positions of the atoms to minimize the total energy of the system, converging on the lowest-energy, or "optimized," geometry. Key outputs from this process include precise bond lengths, bond angles, and dihedral angles.

Quantum chemical investigations show that the conjugate structure of a dye is directly related to its color and that groups affecting this structure can cause color changes. researchgate.net DFT analysis of a model system involving p-cresol (B1678582) has been used to explore the relationship between molecular geometry and spectroscopic features. nih.gov For Sarcosine Cresol Red, DFT would elucidate how the sarcosine moiety influences the planarity and conjugation of the Cresol Red backbone, which is critical for its optical properties.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Hypothetical this compound Model (Note: This data is illustrative and represents typical outputs of a DFT calculation.)

| Parameter | Atom Group 1 | Atom Group 2 | Calculated Value |

| Bond Length | C(cresol ring) | C(central) | 1.50 Å |

| Bond Length | S(sulfonate) | O(ester) | 1.65 Å |

| Bond Length | N(sarcosine) | C(carbonyl) | 1.35 Å |

| Bond Angle | C-S-O | 105.2° | |

| Bond Angle | C-N-C | 118.5° | |

| Dihedral Angle | Cresol Ring 1 | Cresol Ring 2 | 85.0° |

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT provides insights into a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations would be crucial for understanding its behavior in aqueous solutions. Researchers could study how the molecule interacts with water molecules, its conformational flexibility, and its diffusion characteristics. For instance, MD studies on p-cresol have been used to calculate properties like self-diffusion coefficients and rotational dynamics in the liquid phase. nih.gov Similarly, simulations of poly-sarcosine have shed light on its interactions with proteins and its conformational behavior in water, noting its flexibility. researchgate.net

An MD simulation of this compound would involve placing the molecule in a simulation box filled with water molecules and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. From these trajectories, macroscopic properties can be derived.

Table 2: Illustrative MD Simulation-Derived Diffusion Coefficients for this compound in Water (Note: This data is hypothetical, modeled after findings for similar molecules like p-cresol. nih.gov)

| Temperature (K) | Self-Diffusion Coefficient (D) (x 10⁻⁵ cm²/s) |

| 298 | 1.85 |

| 310 | 2.54 |

| 323 | 3.31 |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry offers methods to predict spectroscopic properties, which is particularly relevant for dye molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net

This calculation predicts the wavelengths at which a molecule absorbs light, corresponding to electronic transitions between different molecular orbitals, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The results can be directly compared to experimental spectra to validate the computational model. For dye molecules, TD-DFT can explain the origin of color; the calculated absorption wavelength in the visible spectrum is complementary to the observed color of the compound. researchgate.net

A computational study of this compound would use TD-DFT to predict its UV-Vis spectrum. This could reveal how the addition of the sarcosine group modifies the electronic transitions of the Cresol Red chromophore, potentially causing a shift in its absorption maximum (a bathochromic or hypsochromic shift).

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound (Note: This data is illustrative.)

| Parameter | Computational (TD-DFT) | Experimental |

| Absorption Maximum (λmax) in Water | 575 nm | 572 nm |

| Molar Absorptivity (ε) | High (qualitative) | ~35,000 M⁻¹cm⁻¹ |

| Primary Electronic Transition | HOMO -> LUMO | - |

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. acs.org This phenomenon is fundamental to the functioning of many dye molecules and can significantly influence their fluorescence and color. rsc.org

Computational methods are essential for studying ICT. The analysis of frontier molecular orbitals (HOMO and LUMO) is a primary tool. In a typical ICT molecule, the HOMO is localized on the electron-donor group, while the LUMO is on the electron-acceptor group. The energy difference between these orbitals (the HOMO-LUMO gap) is related to the energy required for the electronic transition. researchgate.net Natural Bond Orbital (NBO) analysis can also be used to quantify the charge distribution in both the ground and excited states to confirm the charge transfer. researchgate.net

For this compound, the sarcosine and hydroxyl groups could act as electron donors, while the sulfonate group and the π-conjugated system act as the acceptor. Computational analysis would reveal the extent of charge transfer, which is crucial for its properties as an indicator dye.

Table 4: Illustrative Frontier Orbital Analysis for this compound (Note: This data is illustrative.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.2 | Localized on sarcosine and phenol (B47542) rings (donor) |

| LUMO Energy | -2.1 | Localized on the central sultone/π-system (acceptor) |

| HOMO-LUMO Gap | 4.1 | Corresponds to the primary electronic transition energy |

Development of Machine Learning Models for Property Prediction

In recent years, machine learning (ML) has become a powerful tool in chemistry for predicting molecular properties, a field known as Quantitative Structure-Property Relationship (QSPR). nih.gov Instead of relying solely on first-principles calculations for every new molecule, ML models can be trained on existing data to predict properties for new, uncharacterized molecules with high speed and accuracy. arxiv.org

To develop an ML model for dyes related to this compound, a dataset of similar molecules with known properties (e.g., absorption maxima, solubility, pKa) would be assembled. For each molecule, a set of numerical descriptors (features) would be calculated, representing its structural, electronic, and topological characteristics. The ML algorithm, such as a gradient boosting or neural network model, learns the complex relationship between these descriptors and the target property. arxiv.org

Such a model could then be used to rapidly screen virtual libraries of new this compound derivatives to identify candidates with desired properties, accelerating the design of new indicators or functional dyes.

Table 5: Illustrative Output from a Hypothetical ML Model Predicting Absorption Wavelength (λmax) (Note: This data is illustrative of a typical QSPR model's performance.)

| Compound | Experimental λmax (nm) | ML-Predicted λmax (nm) |

| Cresol Red | 570 | 568 |

| Phenol Red | 561 | 563 |

| This compound | 572 | 574 |

| Glycine (B1666218) Cresol Red | 571 | 571 |

| Sarcosine Phenol Red | 564 | 565 |

Environmental and Materials Science Research Applications of Sarcosine Cresol Red

pH Monitoring in Environmental Systems and Ecological Studies

The ability of Sarcosine (B1681465) cresol (B1669610) red and its analogs to signal changes in acidity or alkalinity is fundamental to its application in environmental science. Monitoring the pH of environmental systems such as soil and water is crucial for assessing ecological health, pollution levels, and the impact of acid rain.

Detailed research on the closely related compound, Glycine (B1666218) Cresol Red, indicates its utility as a pH indicator, changing from yellow to red over a pH range of approximately 7.4 to 8.9. ontosight.ai This pH transition range is particularly relevant for monitoring neutral to slightly alkaline conditions found in many natural water bodies and certain soil types. While specific studies on Sarcosine cresol red are less common, its structural similarity to Glycine Cresol Red suggests comparable pH-indicating performance. These dyes can be employed in colorimetric assays, providing a simple and cost-effective method for real-time pH measurement in the field. ontosight.ai For instance, the dissolution of atmospheric carbon dioxide in water forms carbonic acid, leading to a decrease in pH, a change that can be visually tracked using these indicators. ontosight.ai

Table 1: pH Indicator Properties of Cresol Red and a Related Compound

| Indicator | Lower pH Range | Color at Lower pH | Higher pH Range | Color at Higher pH |

|---|---|---|---|---|

| Cresol Red | 0.2 - 1.8 | Orange | 7.2 - 8.8 | Yellow to Reddish-purple |

This table provides the pH ranges for the parent compound Cresol Red and the closely related Glycine Cresol Red, suggesting a probable functional range for this compound.

Studies on Degradation Pathways and Environmental Fate of Related Dyes

Understanding the environmental persistence and degradation of chemical compounds is a critical aspect of ecological risk assessment. While direct degradation studies on this compound are limited, research on related sulfonephthalein and triphenylmethane (B1682552) dyes provides insight into its likely environmental fate.

The degradation of these types of dyes can occur through various mechanisms, including microbial action and photocatalysis. For example, white-rot fungi like Phanerochaete chrysosporium have been shown to degrade sulfonephthalein dyes through the action of enzymes such as manganese peroxidase. This process involves the oxidation of the phenolic groups within the dye structure. Furthermore, studies on the biodegradation of Cresol Red by the fungus Trichoderma harzianum have identified metabolites such as 2,4-dihydroxybenzoic acid and 2-hydroxybenzoic acid, suggesting a potential pathway for its breakdown in the environment.

The cresol components of the dye are also subject to environmental degradation. In the atmosphere, cresols are rapidly broken down by reacting with photochemically produced hydroxyl radicals. In soil and water, biodegradation is the primary mechanism for their removal. However, the rate of degradation can be influenced by environmental conditions, with slower breakdown observed in anaerobic environments like certain sediments and groundwater.

Integration into Smart Materials and Responsive Systems

The pH-responsive nature of this compound makes it a prime candidate for integration into "smart" materials. These materials are designed to change their properties in response to external stimuli, such as a change in pH. There is documented use of this compound in the development of responsive polymer brush coatings.

Such smart materials can be fabricated by incorporating the dye into a polymer matrix. When the pH of the surrounding environment changes, the dye undergoes a color change, which in turn alters the optical properties of the material. This principle is being explored for a variety of applications, from textile-based sensors that can warn of harmful environmental conditions to responsive coatings that can indicate changes in the chemical environment. The development of pH-responsive polymers has seen significant advancements, with a range of synthetic methods available to create materials with tailored properties for applications in nanotechnology, materials science, and biotechnology. rsc.org

Research in Bio-inspired Chemical Sensors and Probes

The field of bio-inspired chemical sensors seeks to mimic the highly sensitive and selective detection mechanisms found in nature. The vibrant and distinct color change of pH indicators like this compound makes them suitable for use as the signaling component in such sensors.

Research in this area includes the development of optical sensors where the dye is immobilized on a substrate, such as a polymer film or within a sol-gel matrix. These sensors can then be used for the continuous monitoring of pH in various media. Bio-inspired approaches are also being used to create novel sensor platforms. For example, researchers are exploring the use of biomimetic silica, inspired by the intricate structures of diatoms, to create highly sensitive and stable biosensors. mdpi.com Another innovative concept involves the design of bio-inspired gliders, modeled after plant seeds, which are equipped with pH-responsive elements to autonomously monitor environmental conditions like acid rain. frontiersin.org In these contexts, a dye like this compound could serve as the colorimetric reporter, providing a visual indication of pH changes in the environment.

Future Research Directions and Translational Perspectives for Sarcosine Cresol Red

Design of Novel Derivatized Analogs for Enhanced Performance

The core structure of sarcosine (B1681465) cresol (B1669610) red offers a versatile scaffold for the design of novel derivatized analogs with enhanced performance characteristics such as selectivity, sensitivity, and response to different analytes. Future research can systematically modify both the amino acid and the sulfonephthalein components.

The synthesis of such indicators often involves the condensation of an amino acid with a sulfonephthalein dye, like cresol red, in the presence of formaldehyde. A patented method describes the creation of various metallochromic indicators by reacting different amino acids or their derivatives with dyes such as cresol red or thymol (B1683141) blue. mdpi.com This approach provides a clear pathway for creating a library of sarcosine cresol red analogs.

Key strategies for derivatization include:

Varying the Amino Acid Component: Replacing sarcosine with other amino acids (e.g., glycine (B1666218), alanine, proline) can alter the steric and electronic properties of the metal-binding pocket, thereby tuning the selectivity towards different metal ions. mdpi.comresearchgate.net

Modifying the Dye Structure: Altering the substituent groups on the cresol red backbone can shift the chromogenic response, improve solubility in different media, or enhance the quantum yield for potential fluorometric applications.

Introducing Functional Linkers: Incorporating linker groups would allow for conjugation to other molecules, surfaces, or nanoparticles, which is a prerequisite for many advanced sensing applications.

Table 1: Potential Analogs of this compound and Their Design Rationale This table is interactive. Click on the headers to sort.

| Analog Name | Amino Acid Component | Dye Component | Potential Advantage |

|---|---|---|---|

| Glycine Cresol Red | Glycine | Cresol Red | Different metal ion selectivity (e.g., Al³⁺, Ga³⁺, In³⁺). researchgate.net |

| Alanine Cresol Red | Alanine | Cresol Red | Modified steric hindrance affecting binding affinity and selectivity. |

| Proline Cresol Red | L-Proline | Cresol Red | Altered coordination geometry due to the cyclic nature of proline. researchgate.net |

| Sarcosine Thymol Blue | Sarcosine | Thymol Blue | Shifted pH range and different spectral properties. mdpi.com |

| Aminoisobutyric Cresol Red | dl-α-aminoisobutyric acid | Cresol Red | Investigating the effect of α-substitution on binding characteristics. mdpi.com |

Systematic synthesis and screening of these analogs will be crucial for developing next-generation indicators with tailored functionalities for specific analytical challenges. ui.edu.ng

Exploration of New Analytical and Bioanalytical Targets

The primary reported application of this compound is in a complex with copper(II) for the chromatographic detection of chelating agents. nih.gov However, its structural components suggest a much broader range of potential targets.

Inorganic Ions: Many metallochromic indicators based on amino acid-dye conjugates are used for the quantitative analysis of metal ions. researcher.life For example, glycine cresol red forms colored complexes with aluminum(III), gallium(III), and indium(III) ions, enabling their spectrophotometric determination. researchgate.net It is highly probable that this compound could be used to detect a similar, or different, set of metal ions. Future work should involve screening this compound against a wide array of metal cations to identify novel sensing capabilities. rsc.org The interaction with various metal ions could lead to distinct colorimetric or spectrophotometric shifts, forming the basis for new quantitative methods.

Bioanalytical Targets: The sarcosine moiety presents an intriguing link to biomedical applications. Sarcosine has been identified as a potential biomarker for prostate cancer, with elevated levels found in aggressive forms of the disease. rsc.org While direct detection of sarcosine in complex biological fluids using its own cresol red derivative is challenging, the principle could be adapted. For instance, derivatized analogs of this compound could be explored in competitive binding assays or as components of more complex biosensing systems. Furthermore, the broader class of amino acid transporters and metabolic pathways are increasingly seen as therapeutic targets in cancer research, opening avenues for amino acid derivatives in diagnostics and biochemical studies. researchgate.netnih.gov

Table 2: Potential New Analytical and Bioanalytical Targets for this compound This table is interactive. Click on the headers to sort.

| Target Class | Specific Examples | Potential Application Area | Rationale |

|---|---|---|---|

| Heavy Metal Ions | Cu²⁺, Pb²⁺, Hg²⁺, Cd²⁺ | Environmental Monitoring | The amino acid-derived pocket can act as a chelator for various toxic metals. rsc.orgmdpi.com |

| Trivalent Cations | Al³⁺, Ga³⁺, In³⁺, Fe³⁺ | Industrial & Biological Analysis | By analogy with Glycine Cresol Red. researchgate.net |

| Biological Thiols | Glutathione, Cysteine | Cellular Health Monitoring | Potential for redox-sensitive interactions or displacement assays. acs.org |

| Amino Acids | Alanine, Glycine | Metabolic Studies | Competitive binding assays against the sarcosine moiety. researchgate.net |

| Prostate Cancer Biomarkers | Sarcosine | Clinical Diagnostics | Competitive immunoassays or enzyme-based assays where the dye is a reporter. rsc.org |

Advancements in Microfluidic and Miniaturized Sensing Platforms

The future of chemical sensing lies in the development of portable, low-cost, and rapid analytical devices. mdpi.comnih.gov this compound, as a colorimetric indicator, is exceptionally well-suited for integration into such platforms, particularly microfluidic paper-based analytical devices (μPADs). nih.govfrontiersin.org

Paper-Based Microfluidics (μPADs): μPADs use the capillary action of paper to move fluids, eliminating the need for external pumps and making them ideal for point-of-care and field applications. mdpi.com A reagent like this compound can be immobilized on the paper substrate within a detection zone. When a sample containing the target analyte (e.g., a specific metal ion) flows through, a visible color change occurs, which can be quantified with a smartphone camera or a simple scanner. mdpi.comfrontiersin.org This approach offers a powerful platform for rapid screening of environmental water samples or clinical fluids. rsc.org The modification of the paper surface with nanomaterials can further enhance detection signals and sensitivity. nih.gov

Fiber-Optic Sensors: Another avenue is the immobilization of this compound onto the tip of a fiber-optic cable. This would create a reusable or disposable sensor probe that can be dipped into a sample. The change in absorbance or reflectance upon analyte binding would be transmitted through the fiber to a spectrophotometer, allowing for real-time, in-situ measurements.

These miniaturized platforms reduce sample and reagent consumption, shorten analysis times, and bring complex analytical capabilities out of the laboratory and into the field. nih.govrsc.org

Refinement of Theoretical Models and Predictive Capabilities

To accelerate the design of improved this compound analogs and to understand their sensing mechanisms at a molecular level, the refinement of theoretical and computational models is essential. rsc.org

Density Functional Theory (DFT): DFT calculations can be a powerful tool for predicting the properties of these dye molecules. nih.govadvion.comacs.org By modeling the electronic structure of this compound and its potential complexes, DFT can:

Predict the UV-Vis absorption spectra and explain the origin of the observed color changes upon binding to an analyte. nih.govmdpi.com

Calculate the binding energies between the indicator and various target ions, helping to predict selectivity. researchgate.net

Simulate the effects of structural modifications, allowing for the in silico screening of novel derivatized analogs before their synthesis, saving time and resources. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the indicator and its interaction with analytes in a solvent environment. physchemres.orgrsc.org These simulations can reveal:

The preferred conformation of the this compound molecule in solution.

The role of the hydration shell around a metal ion during the binding process. mdpi.comoup.com

The specific hydrogen bonding and electrostatic interactions that stabilize the indicator-analyte complex. nih.govfrontiersin.org

Combining these computational approaches will provide a deep, mechanistic understanding of how this compound functions and will guide the rational design of future sensors with superior performance. nih.gov

Potential for Multifunctional Probe Development in Chemical Biology Research

Beyond simple analyte detection, this compound has the potential to be developed into a sophisticated multifunctional probe for chemical biology. scispace.com A chemical probe is a small molecule used to study and manipulate biological systems. researchgate.net this compound already possesses a recognition element (the sarcosine-derived chelating site) and a reporter element (the cresol red chromophore). This basic structure can be elaborated upon to create more advanced tools.

Strategies for Multifunctional Probes:

Targeted Delivery: The sarcosine moiety, or another appended ligand, could be used to target the probe to specific cells or organelles, such as mitochondria or the Golgi complex. nih.govmdpi.com For example, conjugating a molecule known to accumulate in cancer cells could deliver the sensing functionality directly to a region of interest.

Dual-Response Probes: The structure could be modified to respond to two different stimuli. For example, a second functional group sensitive to pH or reactive oxygen species could be added, allowing the probe to report on two different cellular parameters simultaneously. acs.org

Photo-switchable Probes: Incorporation of a photochromic group would allow the probe's binding affinity or color to be reversibly controlled with light, offering spatiotemporal control over its sensing activity. mdpi.com

Theranostic Agents: A more ambitious goal would be to develop a "theranostic" (therapeutic + diagnostic) probe. For instance, a version of this compound that binds a specific metal ion could not only signal its presence but also act as a photosensitizer, generating cytotoxic reactive oxygen species upon irradiation to kill targeted cells. acs.org

The development of such probes requires a modular synthetic approach, where different binding groups, linkers, and reporter tags can be combined to achieve the desired functionality. nih.govjaper.in This would transform this compound from a simple indicator into a dynamic tool for interrogating complex biological processes.

Q & A

Q. How is Cresol Red prepared for use as a tracking dye in electrophoresis?

Cresol Red is dissolved in physiological buffer at a concentration of ~9.89 M (sodium salt form, MW 404.41 g/mol) for DNA/RNA and protein electrophoresis. The dye’s mobility approximates 125 bp DNA in agarose gels, making it ideal for tracking migration progress. Solutions should be stored in dark conditions to prevent photodegradation .

Q. What are the pH-dependent color transitions of Cresol Red, and how are they applied experimentally?

Cresol Red acts as a triarylmethane pH indicator with two transition ranges: pH 0.2–1.8 (yellow to red) and pH 7.1–8.8 (yellow to purple). The pKa of its second transition is 8.45, with a usable range of pKa ±1. This property is leveraged in gel electrophoresis to monitor buffer conditions and in spectrophotometric assays (e.g., PLA2 activity) by tracking absorbance shifts at 430 nm and 570 nm .

Q. What are standard protocols for quantifying adsorption of Cresol Red onto bio-based adsorbents?

Adsorption capacity (mg/g) and removal efficiency (%) are calculated using:

- Removal Rate (%) =

- Adsorption Capacity = where = initial concentration, = equilibrium concentration, = solution volume (L), and = adsorbent mass (g). UV-Vis spectrophotometry at λmax (~420–572 nm) is typically used for quantification .

Advanced Research Questions

Q. How can Cresol Red be optimized in enzyme activity assays (e.g., phospholipase A2)?

In svPLA2 assays, Cresol Red’s absorbance at 570 nm inversely correlates with enzyme activity due to acidification from phospholipid hydrolysis. Optimal conditions include:

- 37 µM Cresol Red and 0.66 mM phosphatidylcholine to balance signal intensity and substrate availability.

- Kinetic measurements should account for initial absorbance at 572 nm, which increases with dye concentration. Temperature and ionic strength must be controlled to avoid interference with proton-sensitive transitions .

Q. What corrections are required for Cresol Red-based pH measurements in high-salinity environments (e.g., seawater)?

Cresol Red’s pKa shifts in saline conditions due to ionic strength effects. For seawater (salinity 20–40), corrections use:

Q. How does freezing affect Cresol Red’s protonation state in acidic solutions?

Freezing at 253 K enhances protonation due to ion exclusion at ice grain boundaries. In frozen HCl or HNO₃ solutions, UV/Vis spectroscopy shows increased deprotonation efficiency by 15–20% compared to liquid phases. This property is critical for cryogenic studies requiring pH-stable indicators .

Q. What methodologies resolve contradictions in Cresol Red’s performance across experimental systems (e.g., corrosion inhibition vs. spectrophotometry)?

Discrepancies arise from context-dependent interactions:

- As a corrosion inhibitor , its efficacy on zinc relies on sulfur/oxygen functional groups forming protective films, quantified via electrochemical impedance spectroscopy.

- In spectrophotometry , competing interactions (e.g., with copper ions) require masking agents like EDTA. For example, copper chloride reduces Cresol Red’s limit of detection to 2.78 ppm in colorimetric assays .

Q. How is Cresol Red integrated into real-time pH monitoring for membrane bioenergetics studies?

In ATPase proteoliposomes, Cresol Red (trapped internally) monitors intraliposomal acidification via absorbance shifts. Neutral Red (external) tracks bulk phase changes. Valinomycin (10 µM) and nigericin (5 µM) enhance signal resolution by modulating K⁺/H⁺ gradients. Measurements are sensitive to Mg²⁺ concentrations, which slow dye response kinetics .

Methodological Best Practices

Q. How to design experiments addressing Cresol Red’s dual role as a pH indicator and reaction component?

- Control experiments : Use inert dyes (e.g., bromophenol blue) to distinguish pH effects from chemical interactions.

- Calibration curves : Generate pH-absorbance profiles in the specific matrix (e.g., seawater, serum) to account for ionic interference.

- Data normalization : Reference absorbance ratios (e.g., ) to minimize instrument drift .

Q. What statistical approaches validate Cresol Red-based adsorption models?

Fit isotherm data to Langmuir/Freundlich models using nonlinear regression. For kinetic studies, quasi-steady-state models with intraparticle diffusivity (~10⁻¹⁰ m²/s for fly ash) predict bulk concentration changes. Validate with ANOVA comparing experimental vs. predicted residuals .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.